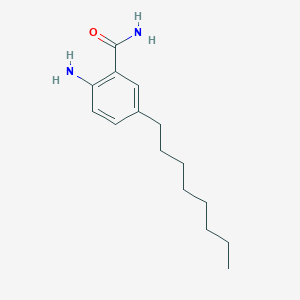

2-Amino-5-octylbenzamide

Description

Contextualization of 2-Amino-5-octylbenzamide within Functionalized Aromatic Amides

This compound is a specific derivative of benzamide (B126). It is characterized by two functional groups attached to the benzene (B151609) ring: an amino group (-NH2) at position 2 and an octyl group (-C8H17) at position 5. This substitution pattern places it within the category of functionalized aromatic amides, where the properties of the core benzamide structure are modulated by the attached functional groups. researchgate.netrsc.orgnih.govnih.govmdpi.com

The presence of the amino group makes it a derivative of anthranilamide (2-aminobenzamide). nih.govthieme-connect.comresearchgate.netresearchgate.netnih.gov The long-chain alkyl (octyl) group is a significant feature, suggesting potential applications where lipophilicity or specific steric interactions are important. researchgate.netgoogle.com The combination of these features makes this compound a molecule with potential for study in various fields of chemistry.

Academic Significance and Research Trajectories of Benzamide Derivatives

Benzamide derivatives are of significant academic and industrial interest due to their wide range of biological activities and applications in materials science. nanobioletters.comresearchgate.netnih.gov They are key components in many pharmaceutical drugs, exhibiting antimicrobial, anticancer, and antipsychotic properties. nih.govnanobioletters.comnih.govnih.gov

Research into benzamide derivatives is a burgeoning field. Current research trajectories focus on the synthesis of novel derivatives with enhanced or specific activities. researchgate.netnih.gov This includes the development of more efficient and environmentally friendly synthetic methods, such as microwave-assisted synthesis. researchgate.net The study of structure-activity relationships (SAR) is crucial in this field, aiming to understand how different functional groups influence the biological activity of the molecule. nih.gov Furthermore, the unique photophysical properties of some benzamide derivatives make them candidates for applications in organic electronics and sensor technology.

Table 1: Key Research Areas for Benzamide Derivatives

| Research Area | Focus | Key Applications |

| Medicinal Chemistry | Synthesis of new derivatives with therapeutic potential. | Anticancer agents nih.gov, Antimicrobial agents nanobioletters.com, Antipsychotic drugs nih.gov |

| Catalysis | Use as ligands in transition metal catalysis. | Cross-coupling reactions, Asymmetric synthesis |

| Materials Science | Development of functional materials. | Organic light-emitting diodes (OLEDs), Sensors, Polymers |

| Synthetic Methodology | Creation of efficient and sustainable synthetic routes. | Green chemistry, Microwave-assisted synthesis researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C15H24N2O |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

2-amino-5-octylbenzamide |

InChI |

InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(11-12)15(17)18/h9-11H,2-8,16H2,1H3,(H2,17,18) |

InChI Key |

NZJCQTVXKVXERM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 2 Amino 5 Octylbenzamide

Established Synthetic Routes for 2-Amino-5-octylbenzamide

Multi-Step Synthesis Approaches

Multi-step synthesis provides a reliable, albeit sometimes lengthy, approach to this compound. These routes typically involve the sequential construction of the substituted benzene (B151609) ring and the introduction of the amino and amide functionalities.

One plausible route begins with a Friedel-Crafts acylation of benzene with octanoyl chloride to form octanophenone, followed by a Clemmensen or Wolff-Kishner reduction to yield octylbenzene (B124392). Nitration of octylbenzene would likely produce a mixture of ortho and para isomers, with the para isomer, 1-nitro-4-octylbenzene, being the desired intermediate. Subsequent nitration at the 2-position, followed by reduction of both nitro groups, and selective acylation would be a complex and low-yielding process.

A more direct approach would commence with a commercially available substituted aniline (B41778) or benzoic acid. For instance, starting from 4-octylaniline (B91056), a multi-step synthesis could proceed as follows:

Protection of the amino group: The amino group of 4-octylaniline is first protected, for example, by acetylation with acetic anhydride (B1165640) to form N-(4-octylphenyl)acetamide.

Nitration: The protected compound is then nitrated. The acetamido group is an ortho, para-director, and due to the steric bulk of the octyl group, the nitration is expected to occur predominantly at the position ortho to the acetamido group, yielding N-(2-nitro-4-octylphenyl)acetamide.

Hydrolysis of the protecting group: The acetyl group is removed by acid or base hydrolysis to give 2-nitro-4-octylaniline.

Formation of the benzonitrile: The amino group of 2-nitro-4-octylaniline can be converted to a nitrile via a Sandmeyer reaction, yielding 2-nitro-5-octylbenzonitrile.

Hydrolysis of the nitrile and reduction of the nitro group: The nitrile is then hydrolyzed to a carboxylic acid, and the nitro group is reduced to an amine. These two steps can sometimes be performed concurrently. This would yield 2-amino-5-octylbenzoic acid.

Amide formation: Finally, the carboxylic acid is converted to the corresponding benzamide (B126).

Alternatively, starting from a substituted benzoic acid, such as 4-octylbenzoic acid, the synthesis could involve:

Nitration: Nitration of 4-octylbenzoic acid would yield 2-nitro-4-octylbenzoic acid.

Amide formation: The carboxylic acid is converted to the amide, 2-nitro-4-octylbenzamide.

Reduction of the nitro group: The nitro group is then reduced to an amine to afford the final product, this compound.

A common starting material for various 2-aminobenzamides is isatoic anhydride. nih.gov A synthesis starting with the appropriately substituted isatoic anhydride, if available, would involve a simple reaction with ammonia (B1221849).

Table 1: Representative Conditions for a Multi-Step Synthesis of a 2-Amino-5-alkylbenzamide

| Step | Reaction | Reagents and Conditions | Representative Yield (%) |

| 1 | Nitration of 4-alkylbenzoic acid | HNO₃, H₂SO₄, 0-10 °C | 85-95 |

| 2 | Conversion to acyl chloride | SOCl₂, reflux | 90-98 |

| 3 | Amination of acyl chloride | NH₄OH, 0 °C to room temperature | 80-90 |

| 4 | Reduction of nitro group | H₂, Pd/C, Ethanol | 90-99 |

One-Pot Reaction Schemes

One-pot syntheses offer an efficient alternative to multi-step procedures by reducing the number of work-up and purification steps, thereby saving time and resources. nih.govpleiades.onlinemdpi.com While a specific one-pot synthesis for this compound is not prominently documented, methodologies for related compounds can be adapted. For example, palladium-catalyzed processes have been developed for the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols, which involves the in-situ reduction of the nitro group to an amine. nih.gov A similar strategy could potentially be envisioned for the synthesis of this compound.

A hypothetical one-pot synthesis could involve the reaction of 2-nitro-5-octylbenzoic acid with a chlorinating agent and an ammonia source in a single reaction vessel, where the amidation is followed by the reduction of the nitro group. The choice of reagents would be critical to ensure compatibility and avoid side reactions.

Methodologies for Amide Bond Formation

The final step in many synthetic routes to this compound is the formation of the amide bond from the corresponding carboxylic acid, 2-amino-5-octylbenzoic acid. Several methods are available for this transformation. nih.govyoutube.com

Acyl Chloride Method: The carboxylic acid can be converted to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia to form the benzamide. This method is generally high-yielding but requires the handling of moisture-sensitive and corrosive reagents.

Coupling Reagents: A milder and very common approach involves the use of coupling reagents to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the direct condensation of the carboxylic acid with ammonia or an ammonia equivalent. youtube.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (optional) | Typical Solvent | Key Features |

| DCC | HOBt, DMAP | DCM, THF | High yielding, formation of DCU precipitate |

| EDC | HOBt, HOAt | DMF, DCM | Water-soluble byproducts, good for aqueous media |

| HATU | - | DMF, NMP | Fast reaction times, high yields, low racemization |

| T3P | Pyridine, Et₃N | Ethyl acetate (B1210297), DCM | Broad substrate scope, clean reaction profile |

Advanced Functionalization and Modification Strategies

The structure of this compound offers several avenues for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino group and the alkyl group. The amino group is a strong ortho, para-director, while the alkyl group is a weaker ortho, para-director. wikipedia.orgbyjus.comkhanacademy.org The benzamide group is a deactivating meta-director. The combined effect of these substituents will direct incoming electrophiles to specific positions on the ring.

The positions ortho to the strongly activating amino group (positions 3 and 1) are the most likely sites for substitution. However, position 1 is already substituted with the amide group. Therefore, electrophilic substitution is most likely to occur at position 3. The position ortho to the octyl group (position 4) is also a potential site, but the directing effect of the amino group is stronger. Steric hindrance from the bulky octyl group and the adjacent amide group may also influence the regioselectivity. chemistrytalk.org

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom primarily at the 3-position.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid would likely yield the 3-nitro derivative, although the reaction conditions would need to be carefully controlled to avoid over-nitration or side reactions.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation would also be expected to occur at the 3-position, provided that the amino group is appropriately protected to prevent it from reacting with the Lewis acid catalyst.

Modifications of the Amino Group (Position 2)

The primary amino group at the 2-position is a key site for functionalization, allowing for the introduction of a wide variety of substituents through N-alkylation and N-acylation. nih.govnih.govmonash.edu

N-Alkylation: The amino group can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Direct N-alkylation with alcohols is also possible using appropriate catalysts. nih.govnih.gov These reactions would introduce one or two alkyl groups on the nitrogen atom. The specific conditions would determine the degree of alkylation.

N-Acylation: The amino group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base. This reaction forms a new amide bond and can be used to introduce a wide range of acyl groups, from simple acetyl groups to more complex moieties. nih.govnih.gov

Table 3: Examples of Reagents for Amino Group Modification

| Modification | Reagent Class | Specific Examples | Expected Product |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | N-alkyl or N,N-dialkyl derivative |

| Aldehydes/Ketones (Reductive Amination) | Formaldehyde, Acetone (with NaBH₃CN) | N-alkyl or N,N-dialkyl derivative | |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | N-acyl derivative |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | N-acyl derivative |

Transformations of the Octyl Side Chain (Position 5)

The octyl group at the 5-position of the this compound ring is a key site for strategic derivatization, allowing for the introduction of new functional groups and the modification of the compound's physicochemical properties. The reactivity of the octyl side chain is significantly influenced by the adjacent aromatic ring, particularly at the benzylic carbon (the carbon atom directly attached to the ring). Two primary transformations applicable to this side chain are oxidation and benzylic bromination.

Side-Chain Oxidation: Alkyl side chains on an aromatic ring can be oxidized to a carboxylic acid group (–COOH) using strong oxidizing agents. libretexts.orgpearson.comunizin.org This reaction is robust and typically proceeds regardless of the length of the alkyl chain, provided the benzylic carbon has at least one attached hydrogen atom. libretexts.orglibretexts.org In the case of this compound, treatment with a potent oxidant such as potassium permanganate (B83412) (KMnO₄) would cleave the octyl chain and oxidize the benzylic carbon. unizin.orgpressbooks.pub The final product would be 4-amino-3-carbamoylbenzoic acid, effectively converting the lipophilic octyl group into a hydrophilic carboxylic acid moiety. The mechanism for this reaction is complex but is understood to involve the formation of benzylic radical intermediates. unizin.orglibretexts.org

Benzylic Bromination: A more selective transformation is the bromination of the benzylic position. libretexts.orgpressbooks.pub This reaction can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide. libretexts.org The reaction proceeds via a free radical mechanism, where a benzylic hydrogen atom is abstracted to form a resonance-stabilized benzylic radical. libretexts.orgpressbooks.pub This radical then reacts with a bromine source. For this compound, this would result in the selective introduction of a bromine atom at the C1 position of the octyl chain, yielding 2-amino-5-(1-bromooctyl)benzamide. This brominated derivative serves as a versatile intermediate for further nucleophilic substitution reactions, enabling the attachment of a wide variety of other functional groups.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the this compound scaffold can lead to derivatives with specific three-dimensional arrangements, which is often crucial for applications in materials science and medicinal chemistry. Stereoselective synthesis can be approached by creating atropisomers or by introducing chiral centers into the molecule.

Atropisomeric Benzamides: Atropisomerism occurs when rotation around a single bond is restricted, leading to separable, non-superimposable conformers (atropisomers). In benzamides, this can arise from steric hindrance caused by bulky substituents at the ortho positions of the aromatic ring, which restricts rotation around the aryl-carbonyl bond. nih.gov While the parent this compound does not possess sufficient steric bulk to exhibit stable atropisomerism, derivatives could be designed to meet this criterion. The enantioselective synthesis of such atropisomeric benzamides has been achieved using peptide-based catalysts to direct stereoselective bromination, which introduces the necessary steric hindrance in a controlled manner. nih.gov

Synthesis of Chiral Alkyl Derivatives: Chirality can also be introduced within the molecule's structure, for instance, at the benzylic carbon of the octyl side chain or through the use of a chiral amine to form the amide.

Catalytic Enantioselective Alkylation: Modern synthetic methods allow for the creation of chiral centers with high enantioselectivity. For example, nickel-catalyzed hydroalkylation methods have been developed for the synthesis of a broad range of chiral alkyl amines from simple enamides and alkyl halides. chemrxiv.org While not a direct synthesis of the target molecule, such strategies could be adapted to prepare chiral precursors.

Stereospecific Aminocarbonylation: Another advanced catalytic method involves the stereospecific aminocarbonylation of unactivated alkyl electrophiles. Cobalt-catalyzed processes can convert chiral, non-racemic alkyl tosylates into enantioenriched amides with high stereospecificity. nih.gov This approach could theoretically be used to construct the amide portion of a derivative with a predefined stereocenter.

Chirality Transfer: Research has also demonstrated chirality transfer during the alkylation of chiral amides. In these systems, a pre-existing chiral center on the amide can direct the stereochemistry of a subsequent alkylation reaction at an adjacent position. semanticscholar.org

These strategies highlight potential pathways for accessing chiral derivatives of this compound, leveraging advances in asymmetric catalysis and stereocontrolled synthesis. rsc.orgnih.gov

Reaction Pathway Optimization and Process Chemistry Considerations

Catalytic Approaches in Synthesis

The synthesis of benzamides, including this compound, traditionally relies on the coupling of a carboxylic acid and an amine using stoichiometric activating agents. However, these methods generate significant chemical waste. catalyticamidation.info Modern synthetic chemistry emphasizes the use of catalytic processes, which are more atom-economical and environmentally benign. catalyticamidation.info

Direct Catalytic Amidation: Direct amidation, where a carboxylic acid and an amine are coupled with the removal of only water, is a highly desirable transformation. catalyticamidation.info Various catalysts have been developed to facilitate this reaction under milder conditions than uncatalyzed thermal methods.

Boron-Based Catalysts: Boronic acid derivatives have been shown to be effective catalysts for direct amidation, likely proceeding through the formation of bridged B-O-B intermediates that activate the carboxylic acid. mdpi.com

Metal-Based Lewis Acid Catalysts: A range of metal-based Lewis acids can catalyze the direct amidation reaction. Titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the amidation of both aromatic and aliphatic carboxylic acids. rsc.org Niobium pentoxide (Nb₂O₅) has also been identified as a highly active and reusable heterogeneous catalyst, activating the carboxylic acid's carbonyl group for nucleophilic attack by the amine. researchgate.net

Palladium-Catalyzed Carbonylative Synthesis: Palladium catalysis offers versatile routes to related structures. For instance, the palladium-catalyzed carbonylation of 2-bromoanilines with amines and carbon monoxide can produce 2-aminobenzamides. mdpi.com This methodology could be adapted for the synthesis of this compound by starting with a suitably substituted 4-octyl-2-bromoaniline.

Iridium-Catalyzed C-H Amidation: Another advanced strategy is the direct functionalization of C-H bonds. Iridium-based catalysts have been successfully employed for the C-H amidation of benzoic acids, where a carboxylic acid group directs the introduction of an amino group at the ortho position. ibs.re.kr This approach could potentially be used to install the amino group onto a 3-octylbenzoic acid precursor.

Investigation of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing product yield, minimizing impurities, and ensuring the economic viability of a synthetic process. This involves systematically varying parameters such as catalyst, solvent, temperature, and additives.

For a hypothetical synthesis of a substituted 2-aminobenzamide (B116534) via a catalyzed C-H amidation reaction, a systematic optimization process would be undertaken. ibs.re.kr The table below illustrates a typical optimization study, based on data from related iridium-catalyzed amidation reactions. ibs.re.kr The goal is to identify the set of conditions that provides the highest yield of the desired product.

| Entry | Catalyst System (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | [IrCpCl₂]₂ (4) | None | 1,2-DCE | 80 | N.R. |

| 2 | [IrCpCl₂]₂ (4) / AgNTf₂ (16) | None | 1,2-DCE | 80 | 35 |

| 3 | [IrCpCl₂]₂ (4) / AgNTf₂ (16) | LiOAc (30) | 1,2-DCE | 80 | 95 |

| 4 | [IrCpCl₂]₂ (4) / AgNTf₂ (16) | LiOAc (30) | 1,2-DCE | 25 | 75 |

| 5 | [IrCpCl₂]₂ (2) / AgNTf₂ (8) | LiOAc (30) | 1,2-DCE | 50 | 92 |

| 6 | [IrCpCl₂]₂ (2) / AgNTf₂ (8) | NaOAc (30) | 1,2-DCE | 50 | 65 |

| 7 | [IrCpCl₂]₂ (2) / AgNTf₂ (8) | KOAc (30) | 1,2-DCE | 50 | 58 |

| 8 | [IrCpCl₂]₂ (2) / AgNTf₂ (8) | LiOAc (30) | 1,4-Dioxane (B91453) | 50 | 90 |

| 9 | [IrCpCl₂]₂ (2) / AgNTf₂ (8) | LiOAc (30) | THF | 50 | 45 |

| 10 | [IrCpCl₂]₂ (2) / AgNTf₂ (8) | LiOAc (30) | MeOH | 50 | 15 |

Data adapted from a representative C-H amidation optimization study. ibs.re.kr N.R. = No Reaction. 1,2-DCE = 1,2-Dichloroethane.

As shown in the table, the choice of catalyst, the presence and type of an additive (e.g., LiOAc), solvent, and temperature all have a profound impact on the reaction's success. The data indicates that an iridium catalyst activated by AgNTf₂ is effective, but requires an acetate additive for high yields, with LiOAc being optimal. ibs.re.kr Furthermore, the solvent choice is critical, with chlorinated solvents and ethers like 1,4-dioxane being superior to polar protic solvents like methanol. ibs.re.kr

Modern approaches to reaction optimization increasingly employ machine learning algorithms, such as bandit optimization, to more efficiently explore the vast parameter space and identify generally applicable and robust reaction conditions with fewer experiments. nsf.gov

Computational and Theoretical Investigations of 2 Amino 5 Octylbenzamide

Quantum Chemical Studies

Quantum chemical studies employ computational methods to investigate the electronic structure and properties of molecules. These theoretical approaches provide valuable insights into molecular behavior at the atomic and subatomic levels, complementing experimental findings. For a molecule like 2-Amino-5-octylbenzamide, these studies can elucidate its stability, reactivity, and potential interactions.

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations could provide a detailed understanding of the electronic properties of this compound.

Table 1: Illustrative DFT-Calculated Properties for a Benzamide (B126) Derivative (Note: This table is a hypothetical representation of the type of data that would be generated for this compound. Actual values are not available.)

| Property | Value |

| Total Energy (Hartree) | -X.XXXX |

| Dipole Moment (Debye) | Y.YYY |

| C=O Bond Length (Å) | 1.23 |

| C-N (Amide) Bond Length (Å) | 1.35 |

| N-H Bond Lengths (Å) | 1.01 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, FMO analysis would identify the regions of the molecule where electrophilic and nucleophilic attacks are most likely to occur. The electron density distribution of the HOMO would likely be concentrated on the electron-rich amino group and the aromatic ring, while the LUMO would be distributed over the carbonyl group and the ring.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -5.50 | Indicates nucleophilic character, potential site for oxidation. |

| LUMO | -0.80 | Indicates electrophilic character, potential site for reduction. |

| HOMO-LUMO Gap | 4.70 | Suggests moderate chemical stability. |

Natural Bond Orbital (NBO) Theory for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions. It provides a localized picture of the electron density in terms of Lewis-like structures, including lone pairs and bond orbitals. NBO analysis can quantify the delocalization of electron density, which is crucial for understanding phenomena like hyperconjugation and resonance.

For this compound, NBO analysis would reveal the nature of the bonds (e.g., σ, π) and the hybridization of the atoms. It would also quantify the stabilization energies associated with electron delocalization from donor NBOs (like lone pairs on the nitrogen and oxygen atoms) to acceptor NBOs (like the antibonding π* orbital of the carbonyl group and the aromatic ring). These interactions are fundamental to the molecule's stability and conformational preferences.

Table 3: Example of NBO Analysis for a Key Interaction in a Benzamide Structure

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C=O) | ~25-35 |

| LP (O) | σ* (C-N) | ~5-10 |

| π (C=C) | π* (C=O) | ~15-25 |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack).

In the case of this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the amino nitrogen due to their lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the amino and amide groups, making them potential sites for hydrogen bonding. The octyl chain would exhibit a largely neutral (green) potential. This visualization helps in predicting intermolecular interaction sites, such as in drug-receptor binding.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is commonly employed to calculate electronic absorption spectra (UV-Vis spectra), providing information about the energies of electronic transitions and their intensities (oscillator strengths).

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). This information is valuable for understanding the photophysical properties of the molecule. For instance, it could predict the color of the compound and its behavior upon exposure to light. The solvent effects on these transitions can also be modeled to simulate more realistic conditions.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates.

For this compound, conformational analysis would be crucial for understanding its three-dimensional structure and flexibility, which is largely influenced by the long, flexible octyl chain and rotation around the C-N amide bond. By systematically rotating key dihedral angles and calculating the corresponding energies, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis is fundamental for understanding how the molecule's shape influences its physical properties and biological activity.

Molecular Modeling of Intermolecular Interactions

Computational molecular modeling provides critical insights into the non-covalent interactions that govern the behavior of this compound in various environments. These models are essential for understanding and predicting how individual molecules interact to form larger, organized structures.

Hydrogen Bonding Networks

Hydrogen bonds are primary drivers of molecular recognition and self-assembly for this compound. The molecule possesses multiple hydrogen bond donor and acceptor sites: the amino (-NH2) group and the amide (-CONH2) group. Computational studies, often employing methods like Density Functional Theory (DFT), are used to predict the geometry and energetics of these interactions.

The primary amine and the amide group can engage in a variety of hydrogen bonding motifs. These interactions are crucial in stabilizing the crystalline structure and influencing the solubility and interaction of the molecule with biological targets. Molecular dynamics (MD) simulations can further elucidate the dynamic nature of these hydrogen bond networks in solution over time. nih.govmdpi.comnih.gov

Donors: The hydrogen atoms of the primary amine (-NH2) and the amide (-NH2) serve as hydrogen bond donors.

Acceptors: The oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the primary amine are effective hydrogen bond acceptors.

Table 1: Predicted Hydrogen Bond Parameters for this compound Dimers (Illustrative)

| Donor Group | Acceptor Group | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| Amide N-H | Carbonyl O | 1.85 | 175 |

| Amino N-H | Carbonyl O | 1.92 | 168 |

| Amide N-H | Amino N | 2.05 | 160 |

Note: This data is illustrative and represents typical values obtained from computational models.

Supramolecular Assembly Prediction

The interplay of hydrogen bonding, π-π stacking of the benzene (B151609) rings, and van der Waals forces from the octyl chains dictates the supramolecular assembly of this compound. nih.gov Computational prediction of these assemblies is a complex field that utilizes specialized software to forecast crystal structures and other organized aggregates. researchgate.net

These predictive studies are invaluable for materials science applications, where the controlled formation of specific supramolecular structures can lead to materials with desired optical or electronic properties.

In Silico Screening and Design Principles for Derivatization

Computational, or in silico, methods are powerful tools for the rational design of new molecules based on a parent scaffold like this compound. nih.govrsc.org These techniques allow for the rapid virtual screening of large libraries of potential derivatives, predicting their properties and potential activities before synthesis. sigmaaldrich.com

Design principles for the derivatization of this compound would focus on modifying its structure to enhance specific properties, such as binding affinity to a biological target or particular material characteristics. Key strategies include:

Modification of the Octyl Chain: Altering the length, branching, or introducing functional groups to the alkyl chain can modulate the molecule's lipophilicity and its van der Waals interactions.

Substitution on the Aromatic Ring: Adding various substituents to the benzene ring can alter the electronic properties (π-stacking ability) and introduce new interaction sites.

Alteration of the Amide and Amino Groups: While often crucial for the primary interactions, these groups can be modified to fine-tune hydrogen bonding capabilities or to block certain interactions.

Virtual screening would involve docking these virtual derivatives into the active site of a target protein or simulating their self-assembly to predict which modifications are most likely to yield the desired outcome.

Table 2: Illustrative In Silico Screening Data for Hypothetical Derivatives of this compound

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Solubility (logS) |

| Parent Compound | - | -7.2 | -3.5 |

| Derivative A | 5-(4-fluorooctyl) | -7.8 | -3.7 |

| Derivative B | 4-fluoro substitution | -7.5 | -3.4 |

| Derivative C | N-methyl amide | -6.9 | -3.2 |

Note: This data is for illustrative purposes to demonstrate the output of in silico screening and does not represent actual experimental values.

Chemical Reactivity and Mechanistic Studies

Reaction Pathways of 2-Amino-5-octylbenzamide

The reactivity of this compound can be broadly categorized into reactions involving the nucleophilic character of its amine and amide groups, and electrophilic substitution on the aromatic ring.

The nitrogen atoms of both the amino and amide groups in this compound possess lone pairs of electrons, rendering them nucleophilic. However, the amino group is generally more reactive towards electrophiles than the amide group.

The primary amine group can undergo a range of nucleophilic reactions. One common reaction is acylation , where the amine attacks an acyl halide or anhydride (B1165640) to form an N-acylated product. This is a type of nucleophilic acyl substitution. nih.govvanderbilt.edu The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the leaving group. vanderbilt.edu For instance, the reaction of a 2-aminobenzamide (B116534) with an acyl chloride would yield a 2-(acylamino)benzamide.

Another important reaction of the primary amine is its condensation with aldehydes and ketones to form imines (Schiff bases). This reaction is often catalyzed by acid and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net Furthermore, the amine group can participate in cyclization reactions, a key step in the synthesis of various heterocyclic compounds. For example, the reaction of 2-aminobenzamides with aldehydes or other carbon sources can lead to the formation of quinazolinones. organic-chemistry.orgresearchgate.netresearchgate.net The mechanism of this transformation can involve the initial formation of an imine, followed by intramolecular cyclization and subsequent oxidation. researchgate.netresearchgate.net

The amide group, while less nucleophilic than the amine, can also participate in certain reactions. Under specific conditions, it can be involved in intramolecular cyclization reactions. For example, the synthesis of quinazolin-4-thiones can be achieved from 2-benzoylaminothiobenzamides, which are derived from 2-aminobenzamides, through a base-catalyzed ring closure. nih.gov

The table below summarizes some of the key nucleophilic reactions involving the amine and amide moieties of 2-aminobenzamide derivatives.

| Reaction Type | Reactant | Functional Group Involved | Product Type |

| Acylation | Acyl Halide/Anhydride | Amino Group | N-Acyl-2-aminobenzamide |

| Imine Formation | Aldehyde/Ketone | Amino Group | Imine (Schiff Base) |

| Quinazolinone Synthesis | Aldehyde/Alcohol/DMSO | Amino and Amide Groups | Quinazolinone |

| Quinazoline-4-thione Synthesis | Benzoyl Chloride (followed by cyclization) | Amino and Thioamide Groups | Quinazoline-4-thione |

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating amino group and the octyl group. The amino group is a strong activating group and an ortho, para-director. masterorganicchemistry.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. The general mechanism for EAS involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. organicchemistrytutor.com For example, in an electrophilic halogenation reaction, a halogen such as bromine (Br₂) in the presence of a Lewis acid catalyst would be expected to substitute at the positions ortho or para to the amino group. wikipedia.orgmasterorganicchemistry.com Given that the para position is occupied by the octyl group, substitution would likely occur at the positions ortho to the amino group (C3 and C5, though C5 is already substituted).

The octyl group, being an alkyl group, is also an activating, ortho, para-directing group, although its activating effect is weaker than that of the amino group. The combined directing effects of the amino and octyl groups would strongly favor substitution at the positions ortho to the amino group. The long alkyl chain of the octyl group may exert some steric hindrance, potentially influencing the regioselectivity of the substitution, although electronic effects are generally more dominant in directing the position of attack. rsc.orgacademicjournals.org

The table below outlines the expected outcomes of some common electrophilic aromatic substitution reactions on a 2-amino-5-alkylbenzamide scaffold.

| Reaction Type | Reagents | Electrophile | Expected Position of Substitution |

| Bromination | Br₂, FeBr₃ | Br⁺ | Ortho to the amino group |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ortho to the amino group |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Ortho to the amino group |

Exploration of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides a deeper understanding of the reaction mechanisms involving this compound. While specific experimental data for this exact molecule is scarce, insights can be drawn from studies of similar compounds.

In nucleophilic acyl substitution reactions of the amine group, the key intermediate is a tetrahedral species formed by the attack of the amine nitrogen on the carbonyl carbon of the electrophile. vanderbilt.edu The stability of this intermediate and the subsequent transition state for the collapse to products can be influenced by the electronic and steric properties of the substituents.

For electrophilic aromatic substitution , the crucial intermediate is the arenium ion (sigma complex). The stability of this carbocation is a key factor in determining the rate and regioselectivity of the reaction. masterorganicchemistry.com For this compound, the positive charge in the arenium ion can be delocalized through resonance onto the nitrogen atom of the amino group, which provides significant stabilization. The electron-donating octyl group further stabilizes the positive charge through an inductive effect.

Computational studies on related systems, such as the aminolysis of esters, have been used to model the transition states of these reactions. researchgate.net These studies can provide information on the degree of bond formation and bond breaking in the transition state. For instance, in the aminolysis of aryl N-phenylthiocarbamates, a concerted mechanism is proposed based on kinetic data, suggesting a transition state with a high degree of bond formation. researchgate.net

Mechanistic Insights into Derivatization Reactions

Derivatization of this compound is a valuable tool for creating new molecules with potentially useful properties and for analytical purposes. Understanding the mechanisms of these reactions is crucial for controlling the outcome and optimizing reaction conditions.

A significant derivatization pathway for 2-aminobenzamides is their conversion to quinazolinones . This transformation can be achieved through various methods, often involving the reaction with a one-carbon source like an aldehyde or methanol. organic-chemistry.orgresearchgate.net A plausible mechanism involves the initial condensation of the 2-amino group with the aldehyde to form an imine intermediate. researchgate.net This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, leading to a cyclized intermediate. The final step is typically an oxidation to form the aromatic quinazolinone ring system. researchgate.netresearchgate.net The reaction can be catalyzed by acids or transition metals. organic-chemistry.orgresearchgate.net

Another important derivatization is the diazotization of the primary aromatic amine. This reaction involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. nih.govbyjus.com The mechanism involves the formation of the nitrosonium ion (NO⁺) as the electrophile, which is attacked by the nucleophilic amine. byjus.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions (Sandmeyer reactions), allowing for the introduction of a wide range of functional groups in place of the original amino group. uobaghdad.edu.iqgoogle.com

The table below provides a summary of mechanistic features for key derivatization reactions of 2-aminobenzamide derivatives.

| Derivatization Reaction | Key Mechanistic Steps | Important Intermediates |

| Quinazolinone Synthesis | Imine formation, intramolecular cyclization, oxidation | Imine, cyclized dihydroquinazolinone |

| Diazotization | Nucleophilic attack on nitrosonium ion, dehydration | N-nitrosamine, Diazohydroxide, Diazonium ion |

Applications in Advanced Materials Science

Polymeric and Supramolecular Assemblies Incorporating 2-Amino-5-octylbenzamide Moieties

The dual functionality of the this compound moiety—its capacity for covalent polymerization and its propensity for forming non-covalent assemblies—allows for its use in creating a diverse range of polymeric and supramolecular materials.

Chain-growth polycondensation is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions, a level of control not achievable with conventional step-growth polymerization. While direct chain-growth polycondensation of this compound is not prominently documented, the behavior of structurally similar monomers, such as N-octyl-p-benzamide derivatives, provides a clear blueprint for its potential.

In this type of polymerization, a monomer is activated and adds to a growing polymer chain initiated by a specific initiator molecule. This process allows for the synthesis of well-defined block copolymers. For instance, diblock copolymers composed of poly(N-octylbenzamide) and polystyrene have been successfully synthesized by combining chain-growth condensation polymerization with reversible addition-fragmentation chain transfer (RAFT) polymerization. This demonstrates the feasibility of creating complex polymer architectures incorporating octyl-substituted benzamide (B126) units. The process ensures that the molecular weight increases linearly with monomer conversion, a key feature of living polymerizations.

Table 1: Characteristics of Chain-Growth Polycondensation for Benzamide Polymers

| Feature | Description | Significance |

| Control Mechanism | Polymerization is initiated by a specific agent, and monomers add sequentially to the growing chain end. | Allows for precise control over polymer chain length (molecular weight) and composition. |

| Polydispersity Index (PDI) | Typically low (Mw/Mn < 1.5), indicating a narrow distribution of polymer chain lengths. | Leads to materials with uniform and predictable physical and mechanical properties. |

| Molecular Weight | Increases linearly with the conversion of the monomer. | Enables the synthesis of polymers with targeted molecular weights by controlling reaction stoichiometry. |

| Architectural Capability | Facilitates the synthesis of complex architectures like block copolymers. mdpi.com | Opens possibilities for creating advanced materials that combine the properties of different polymer segments. |

Supramolecular polymers are chains of monomeric units held together by reversible, non-covalent interactions. The structure of this compound is ideally suited for this purpose. The benzamide group can form strong and highly directional hydrogen bonds, which are fundamental to the formation of stable, chain-like assemblies. Aromatic polyamides are well-known for their high cohesive energy arising from these interchain hydrogen bonds.

Simultaneously, the long octyl chain introduces van der Waals forces and promotes hydrophobic interactions, especially in polar solvents. These forces, although weaker and less directional than hydrogen bonds, are crucial for the stability and morphology of the resulting supramolecular structures. The interplay between strong, specific hydrogen bonding and weaker, non-specific hydrophobic interactions governs the self-assembly process, allowing for the formation of ordered, one-dimensional filaments analogous to biological systems like the cytoskeleton. The reversible nature of these non-covalent bonds imparts dynamic properties to the materials, such as responsiveness to external stimuli (e.g., temperature or solvent changes) and potential for self-healing.

The amphiphilic nature of this compound, with its hydrophilic aminobenzamide "head" and hydrophobic octyl "tail," is a key driver for the design of self-assembled systems. reading.ac.uk In aqueous environments, these molecules are expected to spontaneously organize to minimize the unfavorable interaction between the hydrophobic tails and water. nih.gov This process can lead to a variety of ordered nanostructures.

The specific morphology of the assembly is determined by a delicate balance of intermolecular forces, including hydrogen bonding, hydrophobic effects, and potential π-π stacking between the aromatic rings. nih.gov By tuning factors such as concentration, solvent polarity, temperature, and pH, it is possible to guide the self-assembly process toward desired architectures, such as:

Nanofibers: Formed through strong, directional interactions like β-sheet-like hydrogen bonding, leading to high-aspect-ratio cylindrical structures. nih.gov

Lamellar Structures: Resulting from the layering of molecules, driven by a combination of hydrophobic collapse and planar stacking. nih.gov

Vesicles or Micelles: Where the molecules arrange into spherical or enclosed structures to sequester the hydrophobic tails from the solvent.

This ability to form diverse, well-defined structures through bottom-up self-assembly makes this compound a versatile component for creating complex, functional materials. researchgate.net

Integration into Functional Materials

The unique combination of properties derived from the aromatic core and the octyl side-chain allows for the integration of this compound moieties into a range of functional materials, from optical devices to nanomaterials.

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. mdpi.com They are also increasingly studied for their potential in optical applications. Polymers derived from benzamide monomers can be processed into flexible and highly transparent films. nih.gov These materials often exhibit excellent optical transparency in the visible spectrum, with high transmission percentages (e.g., 88-90% at 550 nm) and defined UV cut-off wavelengths. nih.gov

The benzamide moiety itself can act as a chromophore, and its incorporation into a polymer backbone allows for the tuning of optical properties such as refractive index and UV-visible absorption. nih.govacs.org For example, aramids can possess low refractive indices, a desirable property for anti-reflective coatings and other optical components. nih.gov Furthermore, by incorporating specific chromophoric units, it is possible to create aromatic polyamides that exhibit fluorescence, with emission properties dependent on the polymer structure and environment. acs.org The integration of this compound into such polymer systems could yield materials that are not only thermally stable and processable but also possess tailored optical functionalities for use in flexible displays, optical films, and sensors. mdpi.comnih.gov

Table 2: Potential Optical Properties of Polymers Incorporating Benzamide Moieties

| Property | Description | Potential Advantage |

| Optical Transparency | High transmission of light in the visible spectrum. nih.gov | Suitable for applications as transparent films, coatings, and flexible display substrates. nih.gov |

| UV-Vis Absorption | The aromatic core absorbs light in the UV region, with a distinct cut-off wavelength. nih.govacs.org | Provides inherent UV-shielding properties. The absorption can be tuned for sensor applications. |

| Refractive Index | Can be controlled by modifying the chemical structure, with fluorinated versions showing low refractive indices. nih.gov | Useful for creating optical components like lenses and anti-reflective coatings. |

| Fluorescence | Certain aromatic polyamides can exhibit fluorescence, with emission in the near-UV or visible regions. acs.org | Enables use in light-emitting devices, fluorescent sensors, and security markings. |

The self-assembly of this compound provides a direct, bottom-up route for the fabrication of well-defined nanomaterials. The tendency of these molecules to form supramolecular polymers can be harnessed to create nanofibers with high aspect ratios and uniform diameters. Such self-assembled nanofibers are of significant interest for a wide range of applications, including tissue engineering scaffolds, drug delivery systems, and components for nanoelectronics.

The process begins with the molecules spontaneously organizing into supramolecular networks in solution, which can then be further processed into macroscopic materials like hydrogels. The surface of these nanomaterials can be readily functionalized by modifying the benzamide head group, allowing for the attachment of bioactive molecules or other functional moieties. The resulting nanomaterials, such as spherical nanoaggregates or fibers, can be designed to encapsulate and release therapeutic agents, with the release kinetics controlled by the stability of the non-covalent interactions. This approach offers a versatile and efficient method for creating sophisticated, functional nanomaterials from a relatively simple molecular building block.

Engineering of Surface Properties and Morphologies

The introduction of an eight-carbon alkyl chain onto the benzamide scaffold is expected to be a dominant factor in controlling the surface properties of materials incorporating this molecule. The octyl group can profoundly influence hydrophobicity, surface energy, and the microscopic morphology of thin films and coatings.

Research on similar molecular systems demonstrates a clear correlation between alkyl chain length and surface characteristics. Generally, longer alkyl chains lead to a significant increase in the hydrophobicity of a surface. researchgate.netmdpi.com For instance, studies on silica (B1680970) nanoparticles functionalized with different alkyl silanes show that octyl-functionalized particles are highly hydrophobic, with water contact angles reaching over 150°, whereas methyl-functionalized equivalents remain hydrophilic. researchgate.net This suggests that films or coatings made from or incorporating this compound would exhibit significant water-repellent properties.

The self-assembly of such amphiphilic molecules is a key mechanism for engineering surface morphology. nih.gov Due to its structure, this compound would likely form ordered structures, such as monolayers at air-water interfaces or self-assembled monolayers (SAMs) on solid substrates. The resulting morphology—whether a densely packed crystalline layer or a more disordered liquid-expanded phase—would depend on factors like substrate chemistry, temperature, and the presence of other molecules. kinampark.com The interplay between the hydrogen bonding of the aminobenzamide heads and the hydrophobic interactions of the octyl tails would govern the packing and orientation of the molecules, thereby defining the final surface texture and properties. acs.org

Table 1: Predicted Surface Properties Influenced by the Octyl Group

| Property | Expected Influence of 5-Octyl Group | Underlying Principle |

|---|---|---|

| Hydrophobicity | High | The non-polar octyl chain reduces surface energy and repels water. mdpi.com |

| Surface Free Energy | Low | Long alkyl chains are known to create low-energy surfaces. pku.edu.cn |

| Molecular Packing | Ordered Domains | Van der Waals forces between adjacent octyl chains promote alignment and close packing. |

| Film Morphology | Potential for Nanostructuring | Self-assembly can lead to the formation of micelles, lamellar structures, or hexagonal phases. kinampark.com |

Interactions with Inorganic Systems and Hybrid Materials Development

The 2-aminobenzamide (B116534) moiety provides reactive sites capable of interacting with inorganic materials and metal ions, making it a valuable building block for organic-inorganic hybrid materials. The amino group and the carbonyl oxygen of the amide can act as ligands, coordinating with various metal centers. mdpi.com

The development of hybrid materials often involves integrating organic molecules with inorganic frameworks (e.g., silica, metal oxides, or clays) to create composites with synergistic or novel properties. researchgate.net In this context, this compound could function in several capacities:

Surface Modifier: It could be grafted onto the surface of inorganic nanoparticles. The aminobenzamide head would anchor to the particle surface, while the octyl tail would radiate outwards, modifying the particle's dispersibility in different solvents. For example, coating silica or titania nanoparticles with this molecule would render them hydrophobic, allowing for their stable dispersion in non-polar polymer matrices to create advanced nanocomposites.

Structure-Directing Agent: In the synthesis of porous inorganic materials like zeolites or mesoporous silica, the amphiphilic nature of this compound could allow it to act as a template. The molecules could self-assemble into micelles or liquid crystal phases, around which the inorganic precursors would polymerize. kinampark.com Subsequent removal of the organic template would leave behind a porous structure with a well-defined pore size and morphology.

Coordination Complex Precursor: The compound can form coordination complexes with metal ions. Studies on related aminobenzamide ligands have shown their ability to form complexes with metals like copper(II), where the ligand coordinates through its nitrogen and/or oxygen atoms. mdpi.com These metal-organic complexes could themselves be used as building blocks for larger structures like Metal-Organic Frameworks (MOFs) or as functional components in hybrid materials, introducing catalytic, magnetic, or optical properties.

Table 2: Potential Interactions and Roles in Hybrid Materials

| Interaction Type | Inorganic System | Potential Role of this compound | Resulting Material |

|---|---|---|---|

| Coordination Bonding | Metal Salts (e.g., CuCl₂, Cd(NO₃)₂) | Monodentate or Bidentate Ligand | Discrete metal complexes, coordination polymers. mdpi.comnih.gov |

| Covalent Grafting | Metal Oxides (e.g., SiO₂, TiO₂) | Surface Modifying Agent | Hydrophobic nanoparticles for polymer composites. |

| Supramolecular Assembly | Sol-gel Precursors (e.g., TEOS) | Structure-Directing Agent / Template | Mesoporous silica with controlled porosity. |

| Intercalation | Layered Materials (e.g., Clays) | Intercalating Guest Molecule | Modified clays (B1170129) with expanded galleries and altered surface chemistry. |

The combination of a metal-coordinating head and a long hydrophobic tail in a single molecule offers a powerful tool for designing sophisticated hybrid materials where molecular-level interactions dictate macroscopic properties.

No Publicly Available Research Found on the Catalytic Applications of this compound

The request specified a detailed article covering the catalytic and ligand applications of this particular compound, structured with precise subsections on its use in ligand design, metal coordination, and various homogeneous catalysis reactions, including palladium-catalyzed cross-couplings and gold-catalyzed redox cycles.

Despite targeted searches for information on "this compound" in combination with keywords such as "ligand synthesis," "metal chelation," "catalytic performance," "palladium," "gold catalysis," and "alkene difunctionalization," the results did not yield any documents pertaining to this specific molecule. The search results provided general information on related but distinct topics, such as:

The catalytic use of other benzamide derivatives.

General principles of ligand design for palladium and gold catalysis.

Broad mechanisms of cross-coupling and alkene functionalization reactions.

However, none of the retrieved sources mentioned or provided data on this compound itself. Therefore, it is not possible to generate a scientifically accurate and verifiable article that adheres to the user's detailed outline and instructions. The creation of such an article without source data would require the fabrication of research findings, which is contrary to the principles of scientific accuracy.

Catalytic and Ligand Applications of 2 Amino 5 Octylbenzamide and Its Derivatives

Application in Homogeneous Catalysis

Stereoselective Catalysis

No published studies were identified that investigate the application of 2-Amino-5-octylbenzamide or its derivatives as catalysts or ligands in stereoselective synthesis.

Mechanistic Investigations of Catalytic Cycles

There are no available mechanistic studies detailing the role of this compound or its derivatives within catalytic cycles.

Investigations into Molecular Interactions with Biological Targets in Vitro Mechanistic Studies Only

Molecular Docking and Binding Affinity Predictions

No specific molecular docking studies or binding affinity predictions for 2-Amino-5-octylbenzamide were found.

Receptor Binding Profiling (in vitro)

No in vitro receptor binding profiles for this compound could be located.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Specific SAR studies for this compound have not been published in the searched literature.

Mechanistic Studies of Molecular Interaction with Cellular Components (in vitro)

No in vitro studies detailing the mechanistic interaction of this compound with cellular components were found.

Further research and publication of studies specifically investigating this compound are required to provide the detailed information requested in the article outline.

Antiparasitic Activity Mechanisms (in vitro)

There are no available studies detailing the in vitro mechanisms through which this compound may exert antiparasitic activity. Research in this area would typically involve experiments to identify specific parasitic enzymes, receptors, or cellular pathways that are inhibited or modulated by the compound. Such studies are essential for understanding its potential as an antiparasitic agent.

Advanced Analytical Methodologies for Research on 2 Amino 5 Octylbenzamide

High-Resolution Structural Elucidation

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surfaces, Energy Frameworks)

Without crystallographic information (a prerequisite for these calculations), no studies on Hirshfeld surfaces or energy frameworks for 2-Amino-5-octylbenzamide have been published. This type of analysis is crucial for understanding the non-covalent interactions that govern the crystal packing of the compound.

Advanced Spectroscopic Characterization for Mechanistic Insights

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies

There are no specific SERS studies documented for this compound. Research in this area would involve adsorbing the molecule onto a nanostructured metallic surface (typically silver or gold) to enhance the Raman signal, providing insights into the molecule's orientation and interaction with the surface.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Regioisomerism and Conformation

While standard NMR data may exist for the characterization of this compound, publications detailing the use of advanced NMR techniques (such as 2D NMR, NOESY, or ROESY) to definitively resolve its regioisomerism or elucidate its specific conformational preferences in solution were not found.

Thermal and Mechanical Characterization for Material Applications

No specific data from techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), or mechanical testing for this compound is available in the scientific literature. These analyses would be necessary to determine its thermal stability, melting point, decomposition profile, and potential suitability for material applications.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

No published data are available for the analysis of this compound using DSC or TGA. Such studies would typically provide information on the compound's melting point, heat of fusion, glass transition temperature, and thermal stability.

Dynamic Mechanical Analysis (DMA)

There are no research findings on the viscoelastic properties of this compound from Dynamic Mechanical Analysis. This technique would be used to measure the storage modulus, loss modulus, and tan delta, which are indicative of the material's stiffness, energy dissipation, and damping characteristics over a range of temperatures.

Microscopic and Scattering Techniques for Supramolecular Architectures

Transmission Electron Microscopy (TEM)

No TEM studies have been published that visualize the supramolecular assemblies or nanoscale morphology of this compound.

Grazing-Incident Wide-Angle X-ray Diffraction (GI-WAXD)

There is no available literature on the use of GI-WAXD to investigate the molecular packing and orientation of this compound in thin films.

Future Research Directions and Perspectives

Emerging Synthetic Paradigms for 2-Amino-5-octylbenzamide Derivatives

Future synthetic research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of this compound and its derivatives. While classical methods for amide formation are well-established, emerging paradigms in organic synthesis offer exciting possibilities.

Furthermore, multicomponent reactions (MCRs) represent a powerful strategy for the one-pot synthesis of complex molecules from simple starting materials. mdpi.com The development of novel MCRs involving 2-aminobenzamide (B116534) precursors could lead to the rapid and efficient construction of diverse libraries of this compound derivatives for high-throughput screening in various applications.

The exploration of flow chemistry and microwave-assisted synthesis could also offer significant advantages in terms of reaction speed, efficiency, and scalability for the production of this compound derivatives. nih.gov These techniques allow for precise control over reaction parameters, often leading to higher yields and purities compared to conventional batch methods.

A comparative table of potential synthetic methodologies is presented below:

| Synthetic Paradigm | Potential Advantages for this compound Derivatives | Key Considerations |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, ability to introduce diverse substituents. mdpi.com | Catalyst cost and removal, optimization of reaction conditions. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library synthesis. mdpi.com | Discovery of novel and efficient MCRs. |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Initial setup cost and specialized equipment. |

| Microwave-Assisted Synthesis | Rapid reaction times, often leading to higher yields and purities. nih.gov | Potential for localized overheating and solvent limitations. |

Advanced Computational Design for Novel Properties and Applications

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and design of new molecules with desired properties. Future research on this compound will undoubtedly leverage advanced computational methods to predict its behavior and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. researchgate.netmdpi.com Such studies can provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions. For example, DFT calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's electronic properties and potential applications in organic electronics. nih.gov

Molecular Dynamics (MD) simulations can be used to study the conformational dynamics and self-assembly behavior of this compound in different environments. This is particularly relevant for predicting its ability to form ordered structures, such as liquid crystals or organogels. By simulating the interactions between multiple molecules, MD can help in designing derivatives with specific self-assembly properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of this compound derivatives with their biological activity or material properties. nih.gov By developing predictive QSAR models, researchers can rationally design new derivatives with enhanced performance for specific applications.

The following table summarizes the potential applications of different computational methods:

| Computational Method | Predicted Properties and Applications |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties, design of electronic materials. researchgate.netmdpi.com |

| Molecular Dynamics (MD) | Conformational analysis, self-assembly behavior, design of liquid crystals and organogels. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity or material properties, rational design of new derivatives. nih.gov |

Development of Next-Generation Functional Materials Based on this compound

The unique molecular architecture of this compound, featuring a rigid aromatic core and a flexible long alkyl chain, makes it an excellent candidate for the development of novel functional materials.

The presence of the long octyl chain suggests the potential for supramolecular self-assembly into ordered structures. This could lead to the formation of organogels , where the molecules form a three-dimensional network that immobilizes a solvent. rsc.org Such materials could find applications in areas like drug delivery, sensing, and catalysis. Research in this area would involve studying the gelation ability of this compound and its derivatives in various organic solvents and characterizing the morphology and properties of the resulting gels.

The rigid benzamide (B126) core, coupled with the potential for hydrogen bonding, could also enable the formation of liquid crystalline phases . By modifying the length and branching of the alkyl chain, it may be possible to tune the mesomorphic properties and create materials with specific optical and electronic properties for use in displays and sensors.

Furthermore, this compound could serve as a monomer for the synthesis of novel polymers and copolyimides . ucf.edu The incorporation of the long alkyl side chain could influence the solubility, processability, and surface properties of the resulting polymers. For example, such polymers might exhibit interesting liquid crystal alignment properties or be suitable for the creation of functional films and coatings. ucf.edu

| Functional Material | Potential Properties and Applications | Research Focus |

| Organogels | Thixotropy, sustained drug release, sensing. rsc.org | Gelation studies, rheological characterization, drug release kinetics. |

| Liquid Crystals | Anisotropic optical and electronic properties for displays and sensors. | Synthesis of derivatives with varying alkyl chains, characterization of mesophases. |

| Polymers/Copolyimides | Modified solubility, processability, and surface properties for films and coatings. ucf.edu | Polymerization studies, characterization of polymer properties. |

Exploration of New Catalytic Transformations

The presence of both an amino group and an amide functionality in this compound suggests its potential as a ligand for metal-catalyzed reactions or as an organocatalyst itself.

As a ligand , the amino and amide groups could coordinate to a metal center, creating a catalytic species with unique reactivity and selectivity. The long alkyl chain could influence the solubility of the catalyst in nonpolar solvents and could also create a specific microenvironment around the catalytic center, potentially influencing the outcome of the reaction. Future research could involve the synthesis of metal complexes of this compound and the evaluation of their catalytic activity in various organic transformations.

In the realm of organocatalysis , the amino group could act as a Brønsted or Lewis base, while the amide group could participate in hydrogen bonding interactions to activate substrates. The development of chiral derivatives of this compound could open up possibilities for its use in asymmetric catalysis.

Fundamental Mechanistic Understanding of Biological Interactions (in vitro)

The benzamide scaffold is present in a number of biologically active compounds, suggesting that this compound and its derivatives may also exhibit interesting biological properties. researchgate.netnih.gov Future research in this area should focus on in vitro studies to elucidate the fundamental mechanisms of any observed biological activity.

Initial research would involve screening this compound and a library of its derivatives against a panel of biological targets, such as enzymes and receptors. For instance, substituted aminobenzamides have been investigated as potential inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.govresearchgate.net

Once a biological activity is identified, detailed mechanistic studies would be necessary. This could involve:

Enzyme inhibition assays to determine the potency and mode of inhibition (e.g., competitive, non-competitive).

Binding studies , such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to quantify the affinity of the compound for its biological target.

Cell-based assays to investigate the effects of the compounds on cellular processes, such as cell proliferation, apoptosis, or signaling pathways. mdpi.comnih.gov

It is crucial to emphasize that these would be fundamental, in vitro investigations to understand the molecular interactions and would not involve any in vivo or clinical studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-5-octylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common synthetic pathways involve Friedel-Crafts alkylation or nucleophilic substitution to introduce the octyl chain, followed by amidation. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (controlled between 80–120°C), and catalyst choice (e.g., Pd/C for hydrogenation) critically impact yield. For example, excessive heating may lead to side reactions like deamination or oxidation, reducing purity. Cross-validation with TLC and HPLC (≥95% purity) is recommended .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies amine protons (δ 5.2–6.0 ppm) and alkyl chain integration (C8H17).

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted precursors). NIST-standardized databases provide reference spectra for validation .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Strict adherence to stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) and inert atmospheres (N₂/Ar) minimizes oxidative byproducts. Batch-to-batch consistency is achieved via controlled cooling rates (e.g., 0.5°C/min during crystallization) and standardized workup protocols (e.g., silica gel chromatography). Documentation of solvent lot numbers and supplier specifications (e.g., anhydrous DCM) is critical .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?

- Methodological Answer : Contradictions often arise from isotopic impurities or solvent artifacts. Strategies include:

- DEPT-135 NMR : Differentiates CH₂ and CH₃ groups in the octyl chain.

- High-Resolution MS : Resolves isotopic clusters (e.g., 35Cl vs. 37Cl in analogs).

- 2D-COSY/HSQC : Maps coupling constants to confirm substituent positions. Cross-referencing with X-ray crystallography (if crystalline) provides definitive structural validation .

Q. What computational approaches are effective in predicting the reactivity of this compound in drug discovery?

- Methodological Answer :

- DFT Calculations : Model electron density distributions to predict sites for electrophilic substitution (e.g., para to the amino group).

- Molecular Docking : Screens binding affinity against target proteins (e.g., kinase inhibitors).

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (logP ~3.5 for octyl chain). Validate with in vitro assays (e.g., microsomal stability tests) .

Q. How can structural modifications to the octyl chain alter the compound’s biological activity?

- Methodological Answer : Systematic SAR studies involve:

- Chain Length Variation : Shorter chains (C4–C6) may enhance solubility but reduce membrane permeability.

- Branching : Iso-octyl groups could sterically hinder target binding.

- Functionalization : Adding polar groups (e.g., hydroxyl) balances lipophilicity. Bioactivity is assessed via IC50 assays (e.g., antimicrobial activity against S. aureus) .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Real-time monitoring via inline FT-IR or Raman spectroscopy.

- Design of Experiments (DoE) : Optimizes parameters (e.g., pH, agitation speed) using response surface methodology.

- Quality-by-Design (QbD) : Defines critical quality attributes (CQAs) like particle size distribution for crystallization .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental yields?

- Methodological Answer :

- Mass Balance Analysis : Track unaccounted mass (e.g., volatile byproducts via GC-MS).

- Kinetic Studies : Identify rate-limiting steps (e.g., amidation vs. alkylation).

- Byproduct Characterization : Use preparative HPLC to isolate and identify side products (e.g., N-oxide derivatives) .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.